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Compound of Interest

Compound Name: K-Ras ligand-Linker Conjugate 3

Cat. No.: B2543302 Get Quote

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung

Das Onkogen Kirsten Rat Sarcoma (KRAS) ist ein zentraler Regulator von Signalwegen, die

das Zellwachstum, die Proliferation und das Überleben steuern. Mutationen im KRAS-Gen,

insbesondere die G12C-Mutation, führen zu einer konstitutiv aktiven Form des Proteins, was

die unkontrollierte Vermehrung von Krebszellen zur Folge hat. Das K-Ras-Ligand-Linker-

Konjugat 3 ist ein repräsentatives bifunktionelles Molekül, das für den gezielten Abbau des

onkogenen KRAS G12C-Proteins entwickelt wurde. Es handelt sich hierbei um ein Proteolysis-

Targeting Chimera (PROTAC), das eine hohe Spezifität und Wirksamkeit beim Abbau von

KRAS G12C in präklinischen Modellen gezeigt hat.

Dieses Dokument bietet detaillierte Applikationshinweise und experimentelle Protokolle für die

Verwendung des K-Ras-Ligand-Linker-Konjugats 3 in der Forschung und Wirkstoffentwicklung.

Wirkmechanismus

Das K-Ras-Ligand-Linker-Konjugat 3 ist eine heterobifunktionelle Molekülsonde, die aus drei

Hauptkomponenten besteht: einem hochaffinen Liganden, der selektiv an das mutierte KRAS

G12C-Protein bindet, einem Linker und einem Liganden für eine E3-Ubiquitin-Ligase (z. B.

Von-Hippel-Lindau-Protein, VHL).

Der Wirkmechanismus lässt sich in folgende Schritte unterteilen:
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Bindung an KRAS G12C: Der KRAS G12C-spezifische Ligand des Konjugats bindet an das

Zielprotein in der Zelle.

Rekrutierung der E3-Ligase: Der E3-Ligase-Ligand am anderen Ende des Konjugats

rekrutiert eine E3-Ubiquitin-Ligase.

Bildung eines ternären Komplexes: Das Konjugat vermittelt die Bildung eines ternären

Komplexes aus KRAS G12C, dem Konjugat selbst und der E3-Ligase.

Ubiquitinierung: Innerhalb dieses Komplexes wird das KRAS G12C-Protein durch die E3-

Ligase mit Ubiquitin-Ketten markiert.

Proteasomaler Abbau: Das ubiquitinierte KRAS G12C-Protein wird vom 26S-Proteasom

erkannt und abgebaut.

Dieser gezielte Abbau führt zu einer nachhaltigen Unterdrückung der KRAS-abhängigen

Signalwege und hemmt das Wachstum von Krebszellen.

Quantitative Datenzusammenfassung
Die folgenden Tabellen fassen repräsentative quantitative Daten für ein typisches K-Ras G12C-

Ligand-Linker-Konjugat zusammen.

Tabelle 1: Biochemische und zelluläre Aktivität

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2543302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Beschreibung Repräsentativer Wert

Bindungsaffinität (Kd)
Dissoziationskonstante für die

Bindung an KRAS G12C
10 nM

Zelluläre IC50

Konzentration, die eine

50%ige Hemmung des

Zellwachstums bewirkt

50 nM

DC50

Konzentration, die einen

50%igen Abbau von KRAS

G12C bewirkt

25 nM

Dmax
Maximaler Abbau von KRAS

G12C
>90%

Tabelle 2: In-vivo-Wirksamkeit in Xenograft-Modellen

Tumormodell
Verabreichungswe
g

Dosierungsschema
Tumorwachstumsh
emmung (TGI)

NCI-H358 (NSCLC) Oral 100 mg/kg, täglich 85%

MIA PaCa-2

(Pankreas)
Intraperitoneal 50 mg/kg, täglich 70%

Experimentelle Protokolle
Protokoll 1: Western Blot zum Nachweis des KRAS
G12C-Abbaus
Dieses Protokoll beschreibt den Nachweis des abbaus von KRAS G12C in Zellkulturen nach

Behandlung mit dem Konjugat.

Materialien:

KRAS G12C-mutierte Krebszelllinien (z. B. NCI-H358, MIA PaCa-2)

Zellkulturmedium (z. B. RPMI-1640 mit 10 % fötalem Kälberserum)
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K-Ras-Ligand-Linker-Konjugat 3

Protease- und Phosphatase-Inhibitor-Cocktails

BCA-Protein-Assay-Kit

Primärantikörper: Anti-KRAS G12C, Anti-p-ERK1/2, Anti-ERK1/2, Anti-GAPDH oder Anti-β-

Aktin

Sekundärantikörper (HRP-konjugiert)

ECL-Substrat

Durchführung:

Zellkultur und Behandlung:

Säen Sie die Zellen in 6-Well-Platten aus und kultivieren Sie sie über Nacht.

Behandeln Sie die Zellen mit einer Konzentrationsreihe des Konjugats (z. B. 1 nM bis 10

µM) für 24 Stunden.

Zelllyse:

Waschen Sie die Zellen mit eiskaltem PBS.

Lysieren Sie die Zellen in RIPA-Puffer, der mit Protease- und Phosphatase-Inhibitoren

versetzt ist.

Proteinkonzentrationsbestimmung:

Bestimmen Sie die Proteinkonzentration der Lysate mit einem BCA-Assay.

Gelelektrophorese und Transfer:

Trennen Sie gleiche Proteinmengen (z. B. 20 µg) mittels SDS-PAGE auf.

Übertragen Sie die Proteine auf eine PVDF-Membran.
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Immunoblotting:

Blockieren Sie die Membran für 1 Stunde in 5%iger Magermilch in TBST.

Inkubieren Sie die Membran über Nacht bei 4 °C mit dem primären Antikörper.

Waschen Sie die Membran und inkubieren Sie sie für 1 Stunde mit dem HRP-konjugierten

sekundären Antikörper.

Detektion:

Visualisieren Sie die Proteinbanden mit einem ECL-Substrat und einem Imaging-System.

Quantifizieren Sie die Bandenintensitäten und normalisieren Sie sie auf die Ladekontrolle

(GAPDH oder β-Aktin).

Protokoll 2: Zellviabilitätsassay (MTT-Assay)
Dieses Protokoll dient der Bestimmung der zytotoxischen Wirkung des Konjugats auf

Krebszellen.

Materialien:

KRAS G12C-mutierte Krebszelllinien

96-Well-Platten

K-Ras-Ligand-Linker-Konjugat 3

MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)

DMSO

Durchführung:

Zellaussaat:

Säen Sie die Zellen in einer 96-Well-Platte aus (z. B. 5.000 Zellen pro Well) und

inkubieren Sie sie über Nacht.
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Behandlung:

Behandeln Sie die Zellen mit einer seriellen Verdünnung des Konjugats für 72 Stunden.

MTT-Inkubation:

Geben Sie MTT-Reagenz in jedes Well und inkubieren Sie die Platte für 4 Stunden bei 37

°C.

Solubilisierung:

Entfernen Sie das Medium und lösen Sie die gebildeten Formazan-Kristalle in DMSO.

Messung:

Messen Sie die Absorption bei 570 nm mit einem Plattenlesegerät.

Analyse:

Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und

bestimmen Sie den IC50-Wert.

Protokoll 3: In-vivo-Xenograft-Studie
Dieses Protokoll beschreibt die Evaluierung der Antitumor-Wirksamkeit des Konjugats in einem

Mausmodell.

Materialien:

Immundefiziente Mäuse (z. B. Nacktmäuse)

KRAS G12C-mutierte Krebszelllinie (z. B. NCI-H358)

K-Ras-Ligand-Linker-Konjugat 3

Vehikel-Lösung

Messschieber
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Durchführung:

Tumorinduktion:

Injizieren Sie die Krebszellen subkutan in die Flanke der Mäuse.

Behandlungsbeginn:

Beginnen Sie mit der Behandlung, wenn die Tumore eine Größe von ca. 100-200 mm³

erreicht haben.

Randomisieren Sie die Mäuse in Behandlungs- und Vehikel-Kontrollgruppen.

Verabreichung:

Verabreichen Sie das Konjugat oder das Vehikel gemäß dem festgelegten

Dosierungsschema (z. B. täglich oral).

Monitoring:

Messen Sie das Tumorvolumen und das Körpergewicht der Mäuse regelmäßig (z. B.

zweimal pro Woche).

Endpunkt:

Beenden Sie die Studie, wenn die Tumore in der Kontrollgruppe eine vordefinierte Größe

erreichen.

Entnehmen Sie die Tumore für weitere Analysen (z. B. Western Blot, Histologie).

Analyse:

Berechnen Sie die prozentuale Tumorwachstumshemmung (TGI).

Visualisierungen
KRAS-Signalweg und Wirkmechanismus des Konjugats
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Abbildung 1: Vereinfachter KRAS-Signalweg und der Mechanismus des gezielten Abbaus

durch das Konjugat.

Experimenteller Workflow zur Validierung des Konjugats
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Click to download full resolution via product page

Abbildung 2: Logischer Workflow für die experimentelle Validierung des K-Ras-Ligand-Linker-

Konjugats 3.
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To cite this document: BenchChem. [K-Ras Ligand-Linker-Konjugat 3: Applikationshinweise
und Protokolle]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2543302#how-to-use-k-ras-ligand-linker-conjugate-3-
in-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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